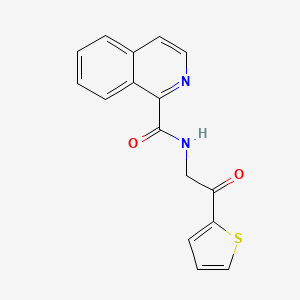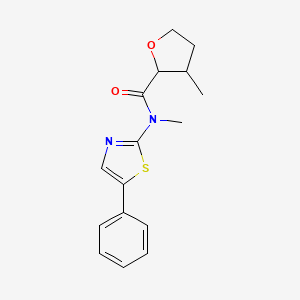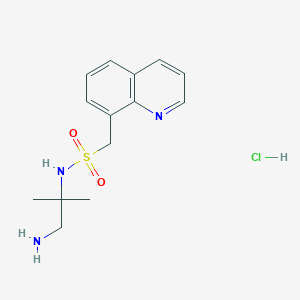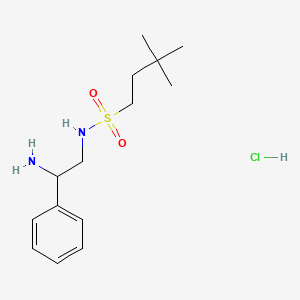
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, commonly known as OTI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OTI belongs to the class of isoquinoline carboxamides and has been studied for its ability to modulate various biological pathways.
科学研究应用
OTI has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. OTI has also been studied for its anti-inflammatory properties and its ability to modulate the immune system. Additionally, OTI has been investigated for its potential use as an antiviral agent.
作用机制
The mechanism of action of OTI is not fully understood, but it is believed to act through multiple pathways. OTI has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and DNA polymerase. It has also been shown to activate the p53 pathway, which plays a crucial role in regulating cell growth and apoptosis. Additionally, OTI has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
OTI has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. OTI has also been shown to inhibit the production of pro-inflammatory cytokines, which can help reduce inflammation. Additionally, OTI has been shown to modulate the immune system by increasing the production of regulatory T cells.
实验室实验的优点和局限性
OTI has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. Additionally, it has been shown to exhibit potent anticancer activity and anti-inflammatory properties. However, there are also limitations to using OTI in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other biological pathways. Additionally, its efficacy may vary depending on the type of cancer or disease being studied.
未来方向
There are several potential future directions for research on OTI. One area of interest is its potential use as an antiviral agent. OTI has been shown to exhibit antiviral activity against certain viruses, and further research could explore its potential in treating viral infections. Additionally, OTI could be studied for its potential use in combination with other anticancer drugs to enhance their efficacy. Finally, further research is needed to fully understand the mechanism of action of OTI and its potential off-target effects on other biological pathways.
Conclusion:
In conclusion, N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide, or OTI, is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. It has been studied for its anticancer activity, anti-inflammatory properties, and ability to modulate the immune system. While there are limitations to using OTI in lab experiments, its potential future directions in research make it an interesting compound to study.
合成方法
OTI can be synthesized through a multi-step process that involves the reaction of isoquinoline-1-carboxylic acid with thiophene-2-carbonyl chloride in the presence of a base to form the intermediate product, 2-(2-thiophen-2-yl)ethylisoquinoline-1-carboxylic acid. This intermediate product is then reacted with oxalyl chloride and further treated with ammonia to yield the final product, OTI.
属性
IUPAC Name |
N-(2-oxo-2-thiophen-2-ylethyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-13(14-6-3-9-21-14)10-18-16(20)15-12-5-2-1-4-11(12)7-8-17-15/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVMTGJGUXYMJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=O)NCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-bromo-5-methoxyphenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine](/img/structure/B7640677.png)
![N-(1a,2,3,7b-tetrahydro-1H-cyclopropa[a]naphthalen-1-ylmethyl)-2-(oxan-4-yl)propanamide](/img/structure/B7640683.png)
![N-cyclopropyl-5-fluoro-N-[(4-hydroxy-3-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7640690.png)
![N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7640708.png)


![N-[2-(2-cyano-3-fluoroanilino)ethyl]-3-methyloxolane-2-carboxamide](/img/structure/B7640727.png)
![3-[(3,5-Difluorophenyl)methylamino]-2-phenylpropan-1-ol](/img/structure/B7640728.png)

![2-[(2-ethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methyl-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B7640742.png)
![3-chloro-N-[2-(4-ethyl-1,2,4-triazol-3-yl)ethyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B7640750.png)
![N-[2-amino-2-(4-propan-2-ylphenyl)ethyl]propane-1-sulfonamide;hydrochloride](/img/structure/B7640751.png)

![4-(cyanomethyl)-N-[1-(3-fluorophenoxy)propan-2-yl]benzamide](/img/structure/B7640791.png)